molecular formula C30H26N6O2S B11610032 N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11610032
M. Wt: 534.6 g/mol
InChI Key: WRZQITGDMVDONB-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a phthalazine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents. The phthalazine moiety is then introduced through a series of condensation reactions, often involving hydrazine derivatives. The final step involves the sulfonation of the benzene ring, which can be accomplished using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
  • 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHYL-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a benzodiazole ring, a phthalazine moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C30H26N6O2S

Molecular Weight

534.6 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C30H26N6O2S/c1-19-11-15-22(16-12-19)32-30-24-8-4-3-7-23(24)29(35-36-30)21-14-13-20(2)27(17-21)39(37,38)31-18-28-33-25-9-5-6-10-26(25)34-28/h3-17,31H,18H2,1-2H3,(H,32,36)(H,33,34)

InChI Key

WRZQITGDMVDONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NCC5=NC6=CC=CC=C6N5

Origin of Product

United States

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